molecular formula C11H12N2O2 B060796 4-ethoxy-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde CAS No. 170431-40-0

4-ethoxy-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde

Cat. No.: B060796
CAS No.: 170431-40-0
M. Wt: 204.22 g/mol
InChI Key: ZGIGYMRNXJJOKY-UHFFFAOYSA-N
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Description

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a unique structure with two pyrrole rings and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of ethyl 2-oxoacetate with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Industry: May be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde
  • 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-methanol
  • 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carboxylic acid

Uniqueness

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the pyrrole rings

Properties

CAS No.

170431-40-0

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H12N2O2/c1-2-15-11-6-9(13-10(11)7-14)8-4-3-5-12-8/h3-7,12-13H,2H2,1H3

InChI Key

ZGIGYMRNXJJOKY-UHFFFAOYSA-N

SMILES

CCOC1=C(NC(=C1)C2=CC=CN2)C=O

Canonical SMILES

CCOC1=C(NC(=C1)C2=CC=CN2)C=O

Synonyms

[2,2-Bi-1H-pyrrole]-5-carboxaldehyde,4-ethoxy-(9CI)

Origin of Product

United States

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